Product packaging for beta-Alanyl-histidine(Cat. No.:)

beta-Alanyl-histidine

Cat. No.: B7934518
M. Wt: 226.23 g/mol
InChI Key: LPRWJQIYUVKYCW-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-Alanyl-histidine, universally known as Carnosine, is an endogenous dipeptide composed of beta-alanine and L-histidine, first discovered by Russian chemist Vladimir Gulevich . This multifunctional compound is highly concentrated in muscle and brain tissues and is recognized for its multimodal pharmacodynamic profile, which includes anti-aggregant, potent antioxidant, and anti-inflammatory activities . Its primary research applications are rooted in its key physiological roles: it serves as a critical intramuscular pH buffer, a scavenger of reactive oxygen species (ROS) and cytotoxic alpha-beta unsaturated aldehydes like 4-hydroxy-trans-2,3-nonenal (HNE), and an antiglycating agent that inhibits the formation of advanced glycation end-products (AGEs) . Studies highlight its signifcant research value in exploring therapeutic potential for conditions such as cardiovascular disease, type 2 diabetes mellitus, and neurodegenerative disorders including Alzheimer's and Parkinson's disease . In exercise physiology, research focuses on how Carnosine, elevated through beta-alanine supplementation, can augment muscle carnosine content and attenuate fatigue during high-intensity exercise . Furthermore, its geroprotective properties are an area of intense investigation, as it has been shown to increase the Hayflick limit in human fibroblasts and reduce the rate of telomere shortening . This product is supplied as a white to almost white crystalline solid with a purity of >98.0% (HPLC) and is characterized by a melting point of approximately 260°C (dec.) . It is sensitive to air and hygroscopic, recommended to be stored in a cool, dark place under inert gas . ALL CHEMICALS ARE FOR RESEARCH USE ONLY (RUO) AND ARE NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR ANY HUMAN CONSUMPTION.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N4O3 B7934518 beta-Alanyl-histidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(4H-imidazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-7H,1-3,10H2,(H,13,14)(H,15,16)/t6?,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRWJQIYUVKYCW-MLWJPKLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC1CC(C(=O)O)NC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC=NC1C[C@@H](C(=O)O)NC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis of Beta Alanyl Histidine

Enzymatic Synthesis of beta-Alanyl-histidine

The formation of the peptide bond between beta-alanine (B559535) and L-histidine is an energy-dependent process catalyzed by a specific enzyme.

Role of Carnosine Synthase 1 (CARNS1)

The enzyme responsible for the synthesis of this compound is Carnosine Synthase 1 (CARNS1), classified under EC 6.3.2.11. gosset.aigosset.aigenecards.orgnih.gov This enzyme facilitates the ligation of L-histidine and beta-alanine to form the dipeptide. wikipedia.org Molecular identification has revealed that CARNS1 is the protein ATP-grasp domain-containing protein 1 (ATPGD1). genecards.orgwikipedia.orgrsc.orgnih.gov CARNS1 is a member of the ATP-grasp family of ligases, which are enzymes that typically catalyze the formation of a bond between a carboxylate group and an amine, coupled with the hydrolysis of ATP. genecards.orgnih.gov In addition to carnosine, this enzyme can also catalyze the formation of homocarnosine (B1673341) (γ-aminobutyryl-L-histidine), although it does so with lower efficiency. genecards.orgrsc.orgreactome.org

Enzyme Details
Enzyme Name Carnosine Synthase 1 (CARNS1)
Systematic Name L-histidine:beta-alanine ligase
Gene CARNS1 (previously ATPGD1) wikipedia.org
EC Number 6.3.2.11 genecards.orgwikipedia.org
Family Ligase (ATP-grasp superfamily) genecards.orgnih.gov
Substrates Beta-alanine, L-histidine, ATP wikipedia.orgreactome.org
Products This compound (Carnosine), ADP, Phosphate nih.govuniprot.org

Precursor Amino Acid Metabolism for this compound Formation

The synthesis of this compound is contingent upon the cellular availability of its precursors. While L-histidine is an essential amino acid, beta-alanine must be synthesized through specific metabolic pathways.

Beta-Alanine Biosynthetic Pathways

Beta-alanine is a non-proteinogenic β-amino acid formed through several metabolic routes, primarily involving the degradation of pyrimidine (B1678525) bases and the decarboxylation of aspartic acid. utexas.eduwikipedia.org

A significant source of beta-alanine in many organisms, including mammals, is the catabolism of the pyrimidine base uracil (B121893). wikipedia.orgwikipedia.orgoatext.com This multi-step reductive pathway breaks down uracil into beta-alanine, carbon dioxide, and ammonia. nih.govresearchgate.net The key enzymatic steps are:

Dihydropyrimidine Dehydrogenase reduces uracil to dihydrouracil (B119008). oatext.comnih.gov

Dihydropyrimidinase catalyzes the hydrolytic ring opening of dihydrouracil to form N-carbamoyl-β-alanine. oatext.comnih.gov

β-ureidopropionase (also known as β-alanine synthase) hydrolyzes N-carbamoyl-β-alanine to yield the final products: beta-alanine, CO₂, and NH₃. oatext.comnih.gov

This pathway serves not only to maintain pyrimidine homeostasis but also to recycle nitrogen and produce beta-alanine for subsequent use in carnosine synthesis. nih.gov

In many prokaryotes, the primary route for beta-alanine synthesis is the direct decarboxylation of L-aspartic acid. utexas.eduresearchgate.net This reaction is catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC), encoded by the panD gene. utexas.edufrontiersin.org This enzymatic conversion is a key step in the biosynthesis of pantothenic acid (Vitamin B5), for which beta-alanine is an obligate precursor in these organisms. utexas.edu The reaction involves the removal of the alpha-carboxyl group from L-aspartate to produce beta-alanine and carbon dioxide. researchgate.netgoogle.com While this pathway is prominent in microorganisms, beta-alanine production in mammals relies more heavily on pyrimidine degradation. oatext.comresearchgate.net

Beta-Alanine Synthesis Pathways
Pathway Precursor
Reductive Pyrimidine DegradationUracil
Aspartic Acid DecarboxylationL-Aspartic Acid
Diaminopropane Metabolic Pathways

One of the metabolic routes for the synthesis of β-alanine, a crucial precursor for this compound, involves the catabolism of spermidine, which produces 1,3-diaminopropane (B46017). hmdb.ca This compound is then converted to β-alanine through a series of enzymatic reactions. The pathway involves the formation of 3-aminopropanal (B1211446) from 1,3-diaminopropane by an amine oxidase. bio-rad.com Subsequently, an aldehyde dehydrogenase acts on 3-aminopropanal to yield β-alanine. bio-rad.com This pathway highlights a connection between polyamine metabolism and the biosynthesis of this compound.

EnzymeSubstrateProduct
Amine Oxidase1,3-Diaminopropane3-Aminopropanal
Aldehyde Dehydrogenase3-Aminopropanalβ-Alanine
This compound Degradation as a Source

The degradation of this compound itself can serve as a source of its constituent amino acids, β-alanine and L-histidine. This hydrolysis is carried out by carnosinases, which are specific dipeptidases. nih.gov This enzymatic cleavage releases β-alanine and L-histidine, which can then be reutilized by the cell for various metabolic processes, including the resynthesis of this compound. bio-rad.com This cyclical process allows for the maintenance of cellular pools of these important molecules.

EnzymeSubstrateProducts
CarnosinaseThis compoundβ-Alanine, L-Histidine

L-Histidine Sourcing and Metabolic Interplay

L-histidine is an essential amino acid and a fundamental building block for the synthesis of this compound. nih.gov Its imidazole (B134444) side chain is crucial for the buffering properties of the resulting dipeptide. While L-histidine is not the rate-limiting precursor for carnosine synthesis, its availability is still a critical factor. nih.gov Studies have shown that chronic supplementation with β-alanine can lead to a decrease in the plasma and muscle concentrations of L-histidine, suggesting that its availability can be impacted by an increased demand for carnosine synthesis. researchgate.netnih.gov The metabolic pathway for L-histidine biosynthesis is a complex, multi-step process found in bacteria, archaea, lower eukaryotes, and plants. nih.gov In humans, L-histidine must be obtained from the diet. The catabolism of L-histidine is primarily initiated by the enzyme histidase, which converts it to urocanic acid. nih.gov

Genetic and Biotechnological Approaches to this compound Production

Researchers are exploring genetic and biotechnological methods for the enhanced production of this compound. One approach involves the use of engineered microorganisms, such as yeast, to produce carnosine through fermentation. google.com This can be achieved by introducing heterologous genes that encode the necessary enzymes for the biosynthesis of β-alanine and its subsequent condensation with L-histidine. google.com

Key enzymes and genes involved in these biotechnological strategies include:

Aspartate decarboxylase (panD): This enzyme catalyzes the conversion of aspartate to β-alanine. google.com

Carnosine synthase (CARNS1 or ATPGD1): This enzyme joins β-alanine and L-histidine to form carnosine. google.com

By overexpressing these genes in a suitable host organism, it is possible to create microbial cell factories for the sustainable and controlled production of this compound. google.com Advances in metabolic engineering and synthetic biology continue to improve the efficiency of these production systems. frontiersin.org

GeneEnzymeFunction in this compound Production
panDAspartate decarboxylaseCatalyzes the synthesis of the precursor β-alanine from aspartate. google.com
CARNS1 / ATPGD1Carnosine synthaseCatalyzes the final condensation of β-alanine and L-histidine. google.com

Catabolism and Metabolic Fate of Beta Alanyl Histidine

Enzymatic Hydrolysis of beta-Alanyl-histidine

The primary mechanism for the breakdown of this compound in the body is enzymatic hydrolysis, a process catalyzed by a class of enzymes known as carnosinases. In humans, two main isoforms of this enzyme have been identified: Carnosine Dipeptidase 1 (CNDP1) and Carnosine Dipeptidase 2 (CNDP2). nih.govmdpi.com These enzymes belong to the M20 metallopeptidase family and are responsible for cleaving the peptide bond between beta-alanine (B559535) and L-histidine. nih.govresearchgate.net

Carnosine Dipeptidase 1 (CNDP1) Activity and Specificity

Carnosine Dipeptidase 1 (CNDP1), also referred to as serum carnosinase (EC 3.4.13.20), is the principal enzyme responsible for the hydrolysis of this compound in humans. genecards.orgmostwiedzy.pl CNDP1 is a homodimeric dipeptidase primarily expressed in the brain and secreted into the serum and cerebrospinal fluid. mdpi.comabcam.com Its activity is highest with carnosine as the substrate. nih.govabcam.com

The enzyme exhibits a high degree of specificity for Xaa-His dipeptides, where 'Xaa' can be another amino acid. researchgate.netabcam.com Besides carnosine, CNDP1 can also hydrolyze related dipeptides such as anserine (B1665513) (beta-alanyl-3-methyl-L-histidine) and homocarnosine (B1673341) (gamma-aminobutyryl-L-histidine). nih.govabcam.com However, its highest activity is observed with carnosine. abcam.com The optimal pH for CNDP1 activity is in the physiological range of 7.5 to 8.5. nih.govmdpi.com The absence of CNDP1 activity in serum is associated with a condition known as carnosinemia, which can lead to neurological disorders. mdpi.comabcam.com

FeatureDescription
Enzyme Name Carnosine Dipeptidase 1 (CNDP1), Serum Carnosinase
EC Number 3.4.13.20
Primary Substrate This compound (Carnosine) nih.govabcam.com
Other Substrates Anserine, Homocarnosine, other Xaa-His dipeptides nih.govabcam.com
Tissue Specificity Found in serum and the central nervous system abcam.com
Cellular Location Secreted mdpi.comabcam.com
Optimal pH 7.5 - 8.5 nih.govmdpi.com

Carnosine Dipeptidase 2 (CNDP2) Activity and Specificity

Carnosine Dipeptidase 2 (CNDP2), also known as cytosolic non-specific dipeptidase (EC 3.4.13.18), differs significantly from CNDP1 in its activity and specificity. wikipedia.orgsinobiological.com As its name suggests, CNDP2 is primarily an intracellular enzyme found in the cytosol of various tissues, with higher expression in the kidney and liver. wikipedia.orgsinobiological.comuniprot.org

Unlike CNDP1, CNDP2 is considered a nonspecific dipeptidase with broad substrate specificity, preferentially hydrolyzing dipeptides containing hydrophobic amino acids. wikipedia.orgresearchgate.net While it can hydrolyze this compound, this activity is minimal at physiological pH and only becomes significant at a much more alkaline pH of 9.5. nih.govmdpi.comresearchgate.net Therefore, its role in carnosine metabolism under normal physiological conditions is questionable. mostwiedzy.pl CNDP2 requires manganese ions (Mn2+) for its catalytic activity. uniprot.orgresearchgate.net

FeatureDescription
Enzyme Name Carnosine Dipeptidase 2 (CNDP2), Cytosolic non-specific dipeptidase
EC Number 3.4.13.18 mdpi.com
Primary Substrate Preferentially hydrophobic dipeptides (e.g., Cys-Gly) sinobiological.comuniprot.org
Other Substrates Can hydrolyze this compound, but only at high pH nih.govresearchgate.net
Tissue Specificity Ubiquitously expressed, with higher levels in kidney and liver sinobiological.comuniprot.org
Cellular Location Cytosol mdpi.comwikipedia.org
Optimal pH ~9.5 for carnosine hydrolysis nih.govresearchgate.net

Role of Beta-Alanyl-histamine Hydrolase (Carnosine Dipeptidase) in Histamine (B1213489) Metabolism

The enzymatic hydrolysis of this compound plays a crucial role in histamine metabolism by providing the necessary precursor, L-histidine. seebeyondshop.comnih.gov Research suggests that carnosine can act as a reservoir for histidine, which can be mobilized for the synthesis of histamine, particularly during periods of physiological stress. nih.govmedchemexpress.com

When carnosinase cleaves this compound, it releases free L-histidine. This L-histidine can then be acted upon by the enzyme histidine decarboxylase, which converts it to histamine. nih.govnih.gov This metabolic link is supported by studies showing that increased histamine formation is accompanied by a subsequent increase in carnosinase activity and a decrease in muscle carnosine concentration, suggesting that carnosine is hydrolyzed to maintain a steady supply of histidine for histamine synthesis. nih.gov This process is particularly relevant in tissues where histamine plays a key role, such as in the immune system, the stomach, and the brain. nih.gov

Degradation Products and Their Metabolic Integration

The hydrolysis of this compound yields two primary degradation products: beta-alanine and L-histidine. nih.gov These constituent amino acids are then integrated into various metabolic pathways within the body.

Beta-Alanine: This non-proteinogenic amino acid is the rate-limiting precursor for the resynthesis of carnosine by the enzyme carnosine synthase. nih.govnih.gov When beta-alanine is supplemented, the synthesis and storage of carnosine in tissues like skeletal muscle can be significantly increased. researchgate.net The metabolism of beta-alanine can also lead to the formation of other compounds, and it can be derived from the degradation of uracil (B121893). nih.gov

L-Histidine: As a proteinogenic amino acid, L-histidine released from carnosine breakdown can be utilized for protein synthesis. nih.gov Beyond this, it serves as the direct precursor for histamine synthesis via histidine decarboxylase. nih.govnih.gov Excess histidine can be catabolized in the liver through a pathway that ultimately converts it to glutamate (B1630785). nih.govnews-medical.net This glutamate can then be deaminated to form alpha-ketoglutarate, an intermediate that can enter the tricarboxylic acid (TCA) cycle for energy production. news-medical.netresearchgate.net This catabolic pathway connects the degradation of this compound to central energy metabolism.

Comparative Carnosinase Activity Across Species

There are significant differences in carnosinase activity and distribution across various animal species. Human serum carnosinase (CNDP1) is a distinctive feature found primarily in humans and other higher primates; it is notably absent from the serum of most other animals, including common laboratory models like mice and rats. nih.govresearchgate.net

The tissue-specific expression of carnosinases also varies. For instance, while human CNDP1 is mainly expressed in the brain and liver, the equivalent enzyme in mice and rats is predominantly found in the kidney and is not expressed in the brain. nih.gov This highlights a considerable divergence in the regulation and function of carnosine metabolism between species. researchgate.net In non-mammalian species, carnosine-cleaving enzymes have also been identified. For example, two distinct carnosine-hydrolyzing enzymes, one with narrow specificity (like CNDP1) and another with broader specificity, have been found in the skeletal muscle of the Japanese eel. nih.gov These species-specific differences are crucial considerations when extrapolating research findings from animal models to human physiology. researchgate.net

Molecular Mechanisms of Action of Beta Alanyl Histidine

Cellular Redox Homeostasis Modulation

Beta-alanyl-histidine is a crucial player in maintaining cellular redox balance by directly and indirectly counteracting the damaging effects of reactive oxygen and nitrogen species.

This compound exhibits potent antioxidant properties through its ability to directly scavenge several types of reactive oxygen species (ROS). This capacity is vital for protecting cellular components from oxidative damage. The dipeptide's scavenging action extends to some of the most damaging ROS, thereby helping to maintain cellular integrity and function.

One of the key scavenging activities of this compound is against the highly reactive hydroxyl radical (•OH). nih.govnih.gov Studies have demonstrated that it is an effective scavenger of these radicals, protecting against iron-dependent radical damage. nih.govnih.gov Furthermore, this compound can also scavenge lipid peroxyl radicals, which are involved in the propagation of lipid peroxidation, a chain reaction that can cause significant damage to cell membranes. nih.govnih.gov This dual action against both initiation and propagation of oxidative damage underscores its importance as a physiological antioxidant. nih.govnih.gov Research has shown that the histidine moiety within the dipeptide is crucial for this radical scavenging activity. uky.edu

Reactive Oxygen Species Scavenged by this compound

Reactive Oxygen SpeciesScavenging ActionReference
Hydroxyl Radical (•OH)Directly scavenges and protects against iron-dependent damage. nih.govnih.gov
Peroxyl Radicals (ROO•)Inhibits lipid peroxidation by scavenging lipid peroxyl radicals. nih.govnih.gov
Superoxide (B77818) Anion (O2•−)Contributes to the reduction of intracellular superoxide anion concentrations. researchgate.net

In addition to its role in combating oxidative stress, this compound also contributes to the detoxification of reactive nitrogen species (RNS), which are implicated in nitrosative stress and cellular damage. A primary mechanism by which it achieves this is through direct interaction with nitric oxide (NO). ovid.com

Studies have shown that this compound can directly trap NO, and this interaction is dependent on the entire dipeptide structure, as its individual amino acid constituents, beta-alanine (B559535) and L-histidine, are less effective. ovid.com The imidazole (B134444) moiety of histidine is a key contributor to this interaction. ovid.com By scavenging NO, this compound can help to mitigate the downstream effects of excessive NO production, such as the formation of the highly damaging peroxynitrite when NO reacts with superoxide. In astrocytes, pre-treatment with carnosine has been shown to reduce the overexpression of inducible nitric oxide synthase (iNOS) under conditions of nitrosative stress, further highlighting its protective role. nih.gov

Carbonyl Stress Mitigation

This compound plays a critical role in mitigating carbonyl stress, a condition characterized by the accumulation of reactive carbonyl species (RCS) that can lead to the formation of advanced glycation and lipoxidation end-products.

A key protective mechanism of this compound against carbonyl stress is its ability to directly react with and sequester reactive carbonyl species. nih.gov This "carbonyl scavenging" prevents these damaging molecules from reacting with essential biological macromolecules like proteins, lipids, and DNA. aginganddisease.org

This compound has been shown to effectively sequester harmful RCS such as methylglyoxal (MGO) and malondialdehyde (MDA). morelife.orgnih.govresearchgate.net The dipeptide can form adducts with these carbonyl compounds, effectively neutralizing their reactivity. nih.gov For instance, it can protect proteins from modifications induced by methylglyoxal and inhibit the formation of protein cross-links and carbonyl groups caused by malondialdehyde. morelife.orgnih.gov This direct sequestration is a crucial line of defense against the accumulation of carbonyl-modified proteins. researchgate.net

Reactive Carbonyl Species Sequestered by this compound

Reactive Carbonyl SpeciesMechanism of SequestrationReference
Methylglyoxal (MGO)Forms adducts, preventing protein modification. nih.govresearchgate.net
Malondialdehyde (MDA)Inhibits protein cross-linking and carbonyl group formation. morelife.orgnih.gov
4-Hydroxynonenal (4-HNE)Prevents 4-HNE protein adduction events. nih.gov

By sequestering reactive carbonyl species, this compound effectively inhibits the formation of advanced glycation end-products (AGEs) and advanced lipoxidation end-products (ALEs). researchgate.netresearchgate.net AGEs and ALEs are complex and heterogeneous molecules formed through non-enzymatic reactions between sugars or lipids and proteins, and their accumulation is associated with aging and various chronic diseases. lifeextension.comnih.gov

The anti-glycating properties of this compound have been demonstrated in numerous studies. nih.gov It can hinder the formation of protein carbonyls and the cross-links induced by reducing sugars. nih.gov This inhibition of AGE formation is a critical aspect of its protective effects. nih.gov For example, topically applied carnosine has been shown to significantly reduce the levels of the AGEs carboxymethyl-lysine (CML) and pentosidine in human skin explants. nih.gov Similarly, this compound has the potential to reduce the plasma and tissue levels of ALEs, which are formed from the reaction of lipid peroxidation products with proteins. researchgate.net

Emerging evidence suggests that this compound may not only prevent the formation of AGEs but also has the potential to reverse early-stage glycation of proteins. researchgate.netnih.gov This process, sometimes referred to as "transglycation," involves the transfer of a sugar moiety from a glycated protein to carnosine, thereby regenerating the native protein. researchgate.net

While the capacity of carnosine to inhibit the initial stages of glycation is well-documented, its ability to reverse previously formed, more advanced cross-linked AGEs is still an area of active research. researchgate.net Some studies suggest that it can reverse early glycation modifications, thereby preventing the progression to irreversible AGEs. nih.gov This potential to "repair" already modified proteins adds another dimension to the protective capabilities of this compound against the detrimental effects of glycation. nih.gov

Intracellular Proton Buffering

This compound is a significant contributor to the maintenance of intracellular pH (pHi), a critical factor for cellular function, particularly in tissues subject to large fluctuations in proton concentration.

Contribution to Acid-Base Balance in Excitable Tissues

In excitable tissues such as skeletal muscle and the brain, metabolic activity can lead to the rapid production of acidic byproducts, causing a drop in intracellular pH. This compound plays a vital role in counteracting these changes, thereby maintaining the acid-base balance. In skeletal muscle, for instance, the accumulation of lactic acid during intense exercise can lead to a significant decrease in pH, which can impair muscle contraction and lead to fatigue. This compound, by buffering these excess protons, helps to delay the onset of muscle fatigue and maintain contractile function. Similarly, in the brain, where neuronal activity is highly sensitive to pH changes, this compound contributes to the stability of the neuronal environment.

Table 1: Buffering Capacity of this compound in Skeletal Muscle

TissueBuffering Capacity (slykes)Contribution of this compound to Buffering Capacity (%)
Human Vastus Lateralis57.4~10-20
Equine Gluteus Medius70.2~30-40
Canine Gastrocnemius45.8~15-25

Metal Ion Chelation and Redox Cycling Inhibition

The histidine residue of this compound also confers the ability to chelate metal ions, a property that has significant implications for cellular redox balance and the prevention of oxidative stress. The imidazole ring of histidine contains nitrogen atoms that can donate lone pairs of electrons to form coordinate bonds with transition metal ions.

This chelation is particularly effective for divalent cations such as copper (Cu²⁺) and zinc (Zn²⁺). By binding to these metal ions, this compound can prevent their participation in redox cycling reactions, such as the Fenton reaction, which can generate highly reactive hydroxyl radicals. These radicals can cause widespread damage to cellular components, including lipids, proteins, and DNA. Therefore, by sequestering these metal ions, this compound acts as an indirect antioxidant, inhibiting the propagation of free radical-mediated damage.

Table 2: Metal Ion Chelation by this compound

Metal IonChelation SiteEffect on Redox Cycling
Copper (Cu²⁺)Imidazole ring of histidineInhibition of Fenton-like reactions
Zinc (Zn²⁺)Imidazole ring of histidineModulation of zinc-dependent enzyme activity and prevention of zinc-mediated protein aggregation
Iron (Fe²⁺/Fe³⁺)Imidazole ring of histidineSequestration of iron to prevent oxidative damage

Protein Homeostasis Regulation

This compound contributes to the maintenance of protein homeostasis, or proteostasis, through its ability to inhibit the formation of aberrant protein aggregates and modulate pathways involved in protein synthesis and degradation.

Inhibition of Aberrant Protein Aggregation

A number of neurodegenerative diseases, such as Alzheimer's disease, are characterized by the accumulation of misfolded and aggregated proteins. This compound has been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques found in the brains of Alzheimer's patients. The proposed mechanisms for this inhibitory effect include the binding of this compound to Aβ monomers, which stabilizes their native conformation and prevents their self-assembly into toxic oligomers and fibrils. Furthermore, the metal-chelating properties of this compound may also contribute to this effect, as metal ions like copper and zinc have been implicated in the promotion of Aβ aggregation.

Modulation of Protein Synthesis and Degradation Pathways

Emerging evidence suggests that this compound may also influence the cellular machinery responsible for protein synthesis and degradation. Studies have indicated that this compound can modulate the activity of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. By influencing this pathway, this compound may help to balance the rate of protein synthesis with the cell's needs and resources. Additionally, there is some indication that this compound may affect the proteasome, the primary cellular machinery for degrading damaged or unnecessary proteins. By potentially enhancing proteasomal activity, this compound could facilitate the clearance of misfolded and potentially toxic proteins, further contributing to the maintenance of protein homeostasis.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Histidine
Lactic Acid
Copper
Zinc
Iron
Amyloid-beta
mTOR
Proteasome
Beta-alanine
Imidazole
Hydroxyl radicals
Fenton reaction
Amyloid plaques
Aβ monomers
Aβ oligomers
Aβ fibrils
mTOR signaling pathway
Proteasomal activity
Vastus Lateralis
Gluteus Medius
Gastrocnemius
Slykes
pKa
pH
Cu²⁺
Zn²⁺
Fe²⁺
Fe³⁺
DNA
Alzheimer's disease
Neurodegenerative diseases
Antioxidant
Chelation
Redox cycling
Protein homeostasis
Proteostasis
Protein aggregation
Protein synthesis
Protein degradation
Intracellular pH
Acid-base balance
Excitable tissues
Skeletal muscle
Brain
Neuronal environment
Muscle contraction
Muscle fatigue
Cellular physiology
Molecular mechanisms
Dipeptide
Proton buffering
Metal ion chelation
Protein folding
Misfolded proteins
Cellular components
Free radicals
Oxidative stress
Cellular environment
Cellular function
Enzymes
Cellular processes
Metabolic activity
Acidic byproducts
Protons
Lactic acid
Contractile function
Neuronal activity
Buffering capacity
Divalent cations
Transition metal ions
Coordinate bonds
Fenton reaction
Hydroxyl radicals
Lipids
Proteins
DNA
Indirect antioxidant
Free radical-mediated damage
Aberrant protein aggregates
Neurodegenerative diseases
Alzheimer's disease
Amyloid-beta peptides
Amyloid plaques
Aβ monomers
Native conformation
Self-assembly
Toxic oligomers
Fibrils
Metal ions
Copper
Zinc
Aβ aggregation
Protein synthesis
Protein degradation
mTOR signaling pathway
Cell growth
Proteasome
Damaged proteins
Unnecessary proteins
Misfolded proteins
Toxic proteins
Protein homeostasis
Proteostasis
Beta-Alanyl-L-Histidine
Carnosine
Amyloid-beta (Aβ)
Mammalian target of rapamycin (mTOR)
Copper (Cu²⁺)
Zinc (Zn²⁺)
Iron (Fe²⁺/Fe³⁺)
Hydroxyl radical (•OH)
Deoxyribonucleic acid (DNA)
Intracellular pH (pHi)
Acid dissociation constant (pKa)
Hydrogen ion (H⁺)
Slyke (unit of buffering capacity)
Vastus lateralis muscle
Gluteus medius muscle
Gastrocnemius muscle
Chelate
Redox cycling
Fenton-like reactions
Amyloid plaques
Fibrillogenesis
Proteostasis
Proteasome
Ubiquitin-proteasome system
Protein synthesis
Protein degradation
Signal transduction
Cell signaling
Kinase
Phosphorylation
Cellular metabolism
Anabolism
Catabolism
Homeostasis
Physiology
Biochemistry
Molecular biology
Neurobiology
Exercise physiology
Pathology
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I am a large language model, trained by Google
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I am a large language model, trained by Google.
The end.

This compound, an endogenously synthesized dipeptide, is integral to cellular physiology, exerting its influence through a variety of molecular mechanisms. This article provides a focused examination of the scientifically substantiated actions of this compound in the realms of intracellular proton buffering, the chelation of metal ions, and the regulation of protein homeostasis. The content herein is strictly confined to the delineated outline to ensure a precise and comprehensive analysis of these molecular functions.

Intracellular Proton Buffering

This compound is a pivotal molecule in the maintenance of intracellular pH (pHi), a parameter that is fundamental to cellular viability and function, especially in tissues that experience significant shifts in proton concentration.

The principal mechanism through which this compound governs intracellular pH resides in the imidazole ring of its L-histidine constituent. The pKa of this imidazole ring is approximately 6.8, which is proximate to the physiological pH of most cells. This property allows it to function as a highly effective physiological buffer, sequestering protons (H⁺) when their concentration rises and releasing them when the concentration falls. This buffering capacity is crucial for maintaining a stable intracellular environment, which is imperative for the catalytic activity of enzymes and the integrity of cellular structures. The concentration of this compound within a given tissue is a key determinant of its capacity to resist pH changes.

In excitable tissues, such as skeletal muscle and the brain, high metabolic rates can lead to the rapid generation of acidic byproducts, precipitating a decline in intracellular pH. This compound is instrumental in counteracting these acid-base disturbances. Within skeletal muscle, intense anaerobic glycolysis during strenuous exercise results in the accumulation of lactic acid and a concomitant increase in H⁺ concentration. This acidification can impair the function of contractile proteins and key glycolytic enzymes, contributing to muscle fatigue. By buffering these excess protons, this compound helps to preserve intramuscular pH, thereby sustaining contractile performance. In the central nervous system, where neuronal excitability is exquisitely sensitive to pH fluctuations, this compound contributes to the maintenance of a stable microenvironment essential for proper synaptic transmission and neuronal function.

Table 1: Buffering Capacity of this compound in Various Skeletal Muscle Tissues

Tissue TypeBuffering Capacity (Slykes)Estimated Contribution of this compound to Buffering (%)
Human Vastus Lateralis57.410-20
Equine Gluteus Medius70.230-40
Canine Gastrocnemius45.815-25

Metal Ion Chelation and Redox Cycling Inhibition

The imidazole ring of the histidine residue in this compound endows the molecule with the capacity to chelate transition metal ions, a function with profound implications for cellular redox homeostasis and the mitigation of oxidative stress. The nitrogen atoms within the imidazole ring possess lone pairs of electrons that can form coordination complexes with metal ions.

This chelating activity is particularly significant for divalent cations such as copper (Cu²⁺) and zinc (Zn²⁺). By sequestering these metal ions, this compound can preclude their participation in deleterious redox reactions, most notably Fenton and Haber-Weiss reactions, which catalyze the formation of highly reactive hydroxyl radicals. These radicals can inflict indiscriminate damage upon vital cellular macromolecules, including lipids, proteins, and nucleic acids. Consequently, through the chelation of redox-active metal ions, this compound functions as an indirect antioxidant, effectively inhibiting the initiation and propagation of free-radical chain reactions.

Table 2: Metal Ion Chelation Characteristics of this compound

Metal IonPrimary Chelation SiteKey Consequence of Chelation
Copper (Cu²⁺)Imidazole ring nitrogen atomsInhibition of Cu²⁺-catalyzed redox cycling and subsequent oxidative damage
Zinc (Zn²⁺)Imidazole ring nitrogen atomsModulation of zinc-dependent enzymatic activities and prevention of zinc-induced protein aggregation
Iron (Fe²⁺/Fe³⁺)Imidazole ring nitrogen atomsSequestration of labile iron, thereby reducing its availability for Fenton chemistry

Protein Homeostasis Regulation

This compound is an active participant in the maintenance of protein homeostasis (proteostasis) by virtue of its capacity to inhibit the formation of non-native protein aggregates and to modulate key pathways governing protein synthesis and degradation.

A hallmark of numerous neurodegenerative disorders, including Alzheimer's disease, is the pathological accumulation of misfolded and aggregated proteins. This compound has been demonstrated to interfere with the aggregation cascade of amyloid-beta (Aβ) peptides, the principal constituents of the senile plaques characteristic of Alzheimer's pathology. The molecular mechanisms underlying this inhibitory action are thought to involve the direct interaction of this compound with Aβ monomers, which stabilizes their soluble, non-toxic conformations and prevents their oligomerization and subsequent fibrillogenesis. Moreover, the metal ion-chelating properties of this compound are also implicated in this protective effect, as ions such as copper and zinc are known to promote the aggregation of Aβ peptides.

There is a growing body of evidence to suggest that this compound can influence the cellular machinery that controls protein synthesis and degradation. Research has shown that this compound can modulate the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cellular growth, proliferation, and protein synthesis. By influencing this pathway, this compound may contribute to the appropriate coupling of protein synthesis rates with cellular energetic status and nutrient availability. Furthermore, some studies suggest that this compound may impact the function of the proteasome, the principal cellular apparatus for the degradation of damaged, misfolded, or otherwise superfluous proteins. Through the potential enhancement of proteasomal activity, this compound could facilitate the clearance of aberrant and potentially cytotoxic protein species, thereby reinforcing the integrity of the cellular proteome.

Immunomodulatory Mechanisms at the Cellular Level

This compound, also known as carnosine, demonstrates notable immunomodulatory effects by directly influencing the activity of key immune cells. Its actions on macrophages and microglia are central to its role in regulating inflammatory responses within the body and the central nervous system.

Macrophage Activity Modulation

This compound modulates macrophage activity through a multi-faceted approach, primarily by attenuating oxidative stress and inflammation. In cellular models using murine macrophages, it has been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Concurrently, it upregulates the expression of anti-inflammatory mediators, including interleukin-4 (IL-4), interleukin-10 (IL-10), and transforming growth factor-beta 1 (TGF-β1) lifeextension.asia.

One of the key mechanisms is the inhibition of reactive oxygen species (ROS) production. This compound has been observed to reduce intracellular levels of superoxide anions (O₂⁻) and down-regulate the expression of NADPH oxidase enzymes, which are major sources of ROS in macrophages lifeextension.asia. This antioxidant activity is accompanied by an improvement in the macrophage's energy state, as evidenced by an increase in total nucleoside triphosphate concentrations lifeextension.asia. Furthermore, it can modulate the expression of genes related to both pro- and anti-inflammatory responses, shifting the macrophage phenotype towards a less inflammatory state. Research has also indicated that this compound can enhance the phagocytic activity of macrophages, a critical function in clearing cellular debris and pathogens researchgate.netdntb.gov.ua.

Table 1: Effects of this compound on Macrophage Function

Parameter Effect of this compound Research Model
Pro-inflammatory Cytokines (TNF-α, IL-6) Decrease Murine Macrophages
Anti-inflammatory Cytokines (IL-4, IL-10, TGF-β1) Increase Murine Macrophages
Reactive Oxygen Species (ROS) Decrease Murine Macrophages
Phagocytic Activity Increase In vivo and in vitro models

Microglia Regulation

In the central nervous system, this compound plays a crucial role in regulating microglia, the resident immune cells of the brain. Its effects are particularly relevant in the context of neuroinflammation, a hallmark of many neurodegenerative diseases. In studies using BV-2 microglial cells, this compound has been shown to protect against amyloid-beta (Aβ)-induced oxidative stress and inflammation researchgate.netnih.gov.

The dipeptide lowers oxidative stress by reducing nitric oxide (NO) and superoxide anion (O₂⁻) levels and decreasing the expression of inducible nitric oxide synthase (iNOS) and NADPH oxidase enzymes researchgate.net. It also modulates the secretion of cytokines, leading to a decrease in the pro-inflammatory IL-1β and an increase in the anti-inflammatory IL-10 and TGF-β1 researchgate.net. This modulation of the microglial inflammatory response is critical for its neuroprotective effects. Furthermore, this compound has been found to restore the expression of the fractalkine receptor (CX3CR1), which is implicated in microglial-neuronal communication and has a role in mitigating Aβ effects researchgate.netlifeextension.com. By promoting an anti-inflammatory and phagocytic phenotype in microglia, this compound contributes to the clearance of toxic protein aggregates and the reduction of neuroinflammation lifeextension.com.

Table 2: this compound's Impact on Microglial Cells

Molecular Target Effect of this compound Cellular Model
Nitric Oxide (NO) and Superoxide (O₂⁻) Decrease BV-2 Microglial Cells
Pro-inflammatory Cytokine (IL-1β) Decrease BV-2 Microglial Cells
Anti-inflammatory Cytokines (IL-10, TGF-β1) Increase BV-2 Microglial Cells
Fractalkine Receptor (CX3CR1) Restoration of Expression Murine Microglial Cells

Neuroprotective Mechanisms

This compound exhibits significant neuroprotective properties that have been demonstrated in a variety of cellular and animal models. These mechanisms extend beyond its immunomodulatory effects to direct actions on neurons.

General Neuroprotection in Cellular and Animal Models

The neuroprotective effects of this compound are largely attributed to its potent antioxidant and anti-glycating activities. In animal models of Alzheimer's disease, treatment with this compound has been shown to prevent cognitive decline nih.gov. This was associated with a reduction in the expression of the Receptor for Advanced Glycation Endproducts (RAGE) in blood vessels and decreased microglial activation in the hippocampus nih.gov.

In cellular models, it has been demonstrated to protect neurons against toxicity induced by various agents, including N-methyl-D-aspartate (NMDA), zinc, and amyloid-beta nih.gov. The dipeptide can chelate metal ions like zinc and copper, which are implicated in neurotoxicity and the aggregation of amyloid-beta plaques nih.govmdpi.com. Furthermore, this compound has been shown to attenuate neuronal cell death and inflammation in in vitro models of Parkinson's disease nih.gov. Its ability to reduce oxidative stress by scavenging free radicals and upregulating antioxidant enzymes is a key component of its neuroprotective action nih.govnih.gov. Studies in aged rats have also shown that supplementation can alleviate age-related phenotypes, suggesting a broad neuroprotective role against age-associated neurodegeneration nih.gov.

Influence on Neuronal Calcium Dynamics

This compound also exerts neuroprotective effects by modulating neuronal calcium homeostasis. Dysregulation of intracellular calcium levels is a common pathway in neuronal cell death in various neurodegenerative diseases. Beta-amyloid peptides, for instance, are known to destabilize calcium homeostasis, making neurons more vulnerable to excitotoxicity nih.gov.

This compound has been shown to protect neurons from zinc-induced neurotoxicity, a process that involves the disruption of calcium homeostasis nih.gov. It can prevent the increase in intracellular calcium levels triggered by toxic stimuli nih.gov. By chelating metal ions such as zinc, this compound can control their availability and prevent their disruptive effects on calcium signaling nih.govcarnomed.sk. This stabilization of neuronal calcium dynamics is a critical aspect of its neuroprotective mechanism, preventing the activation of calcium-dependent apoptotic pathways.

Anti-senescence and Cellular Rejuvenation Mechanisms

Beyond its immunomodulatory and neuroprotective roles, this compound has demonstrated remarkable effects on cellular aging and rejuvenation. Cellular senescence is a process where cells cease to divide and undergo distinct phenotypic changes, contributing to aging and age-related diseases.

This compound has been shown to delay and even reverse the signs of senescence in cultured human cells lifeextension.commsu.ru. It can restore a more youthful phenotype to senescent cells, allowing them to resume proliferation msu.ru. One of the proposed mechanisms for this anti-senescence effect is its ability to protect proteins from damage. It inhibits the formation of advanced glycation end-products (AGEs) and protein cross-linking, which are hallmarks of cellular aging msu.ru.

Furthermore, this compound has been found to enhance the activity of the proteasome, the cellular machinery responsible for degrading damaged proteins lifeextension.com. By maintaining protein integrity and turnover, it helps to prevent the accumulation of dysfunctional proteins that contribute to the senescent phenotype. In animal studies, supplementation with this compound has been shown to improve the external appearance and physiological condition of aging animals, suggesting a systemic anti-aging effect nih.govmsu.ru. Recent research also indicates that it can protect against cellular senescence by reducing oxidative stress and mitigating DNA damage frontiersin.org.

Table 3: Anti-senescence Mechanisms of this compound

Mechanism Effect of this compound Research Context
Cellular Phenotype Rejuvenates senescent cells, restores juvenile appearance Cultured Human Fibroblasts
Protein Glycation Inhibits formation of AGEs In vitro studies
Proteasome Activity Enhances intracellular proteolytic activity Human Connective Tissue Cells
Oxidative Stress & DNA Damage Reduces and mitigates Oral Epithelial Cells

Cellular and Subcellular Transport of Beta Alanyl Histidine

Mechanisms of Cellular Uptake

The cellular uptake of beta-alanyl-histidine is a multifaceted process involving several distinct transport systems. These systems can be broadly categorized into active and passive transport, with active transport being the predominant mechanism under physiological conditions.

Active transport, a process that requires energy to move substances against their concentration gradient, is a key mechanism for the cellular uptake of this compound. Research has demonstrated that the uptake of this dipeptide is a saturable process, indicating the involvement of a limited number of transport proteins. In studies using hamster jejunum, the uptake of intact this compound was shown to be an active process, with the dipeptide being concentrated within the intestinal wall to a level higher than the surrounding medium semanticscholar.orgportlandpress.com. This process is dependent on cellular metabolism, as it is significantly reduced in the presence of metabolic inhibitors and under anoxic conditions portlandpress.com.

Further evidence for active transport comes from studies on primary rat cortical culture neurons, which demonstrated that neurons take up this compound via an active transport mechanism with a Michaelis constant (Km) of 119 µM and a maximum velocity (Vmax) of 0.289 nmol/mg (protein)/min nih.gov.

The active transport of this compound is often coupled with the movement of ions, particularly sodium (Na+). Studies have shown that the uptake of this compound is significantly reduced when sodium is replaced in the incubation medium, indicating a Na+-dependent transport mechanism semanticscholar.orgportlandpress.comnih.gov. This co-transport system utilizes the electrochemical gradient of sodium to drive the uptake of the dipeptide into the cell. While several Na+-dependent amino acid carriers exist, the specific pathways involved in this compound transport are still under investigation nih.gov.

A major contributor to the cellular uptake of this compound is the H+-coupled peptide transporter 2 (PEPT2), a member of the solute carrier family 15 (SLC15). PEPT2 is a high-affinity, low-capacity transporter that mediates the uptake of di- and tripeptides by coupling their transport to the inwardly directed proton gradient nih.govsolvobiotech.com.

Research has shown that PEPT2 is responsible for the uptake of this compound in various cell types, including rat astrocytes, SKPT cells, and rat choroid plexus epithelial cells nih.gov. In primary rat cortical culture neurons, the use of a PEPT2 inhibitor, zofenopril, demonstrated that PEPT2-dependent transport is a primary mode of this compound uptake nih.gov. Furthermore, studies in glioblastoma cells have shown that while PEPT2 mRNA expression may be low, its knockdown still results in a decreased uptake of this compound, suggesting its functional importance nih.gov.

Kinetic Parameters of this compound Uptake via Active Transport in Neurons
ParameterValueUnit
Km119µM
Vmax0.289nmol/mg (protein)/min

While active transport is the primary mechanism for this compound uptake, passive transport also plays a role, particularly at higher concentrations of the dipeptide. Passive transport does not require energy and relies on the concentration gradient of the substance across the membrane.

In studies with primary rat cortical culture neurons, the passive transport speed for this compound was measured to be significantly less than the active transport speed at a concentration of 119 µM nih.gov. However, it was observed that at concentrations of this compound above 12.5 mM, the rate of passive transport surpassed that of active transport nih.gov. This suggests that while active transport systems are efficient at lower, more physiological concentrations, passive diffusion becomes a more significant contributor to uptake when the dipeptide is present in high amounts.

Role of Specific Transporters

Beyond the general mechanisms of transport, specific protein transporters have been identified as key players in the cellular uptake of this compound. These transporters belong to the proton-coupled oligopeptide transporter (POT) or solute carrier family 15 (SLC15) and exhibit distinct tissue distributions and substrate specificities.

The peptide/histidine transporters 1 (PHT1 or SLC15A4) and 2 (PHT2 or SLC15A3) are members of the POT family that mediate the transmembrane transport of histidine and certain di/tripeptides, including this compound, driven by a proton gradient researchgate.netnih.govresearchgate.net. These transporters are found in various tissues but are notably expressed in immune cells, where they are localized to lysosome-related organelles researchgate.netnih.govresearchgate.net.

In glioblastoma cells, both PHT1 and PHT2 have been shown to be involved in the uptake of this compound nih.gov. The use of L-histidine as a competitive inhibitor of PHT1 and PHT2 resulted in a reduced uptake of the dipeptide nih.gov. Furthermore, siRNA-mediated knockdown of both PHT1 and PHT2 significantly decreased this compound uptake, confirming their role in its transport in these cells nih.gov. Research indicates that the full functionality of PEPT2, PHT1, and PHT2 is necessary for the maximum uptake of this compound into glioblastoma cells nih.gov.

Effect of Inhibitors on this compound Uptake in Glioblastoma Cells
InhibitorTarget Transporter(s)Effect on this compound Uptake
beta-Alanyl-L-alaninePEPT2, PHT1, PHT2Inhibited
L-histidinePHT1, PHT2Inhibited

Beta-Alanine (B559535) Transporters (TauT, PAT1)

The transport of beta-alanine, the rate-limiting precursor for the synthesis of this compound (carnosine), into cells is a critical step in regulating intracellular carnosine concentrations. This process is mediated by specific protein transporters embedded in the cell membrane. Among these, the Taurine Transporter (TauT) and the Proton-assisted Amino Acid Transporter 1 (PAT1) have been identified as key players in the uptake of beta-alanine.

Research has shown that both TauT and PAT1 are expressed in human and mouse skeletal muscle, tissues known for high concentrations of carnosine. nih.gov While both transporters facilitate the movement of beta-alanine across the sarcolemma, their relative contributions appear to differ. It is generally accepted that the transport of beta-alanine into muscle is predominantly governed by the TauT transporter. nih.gov The contribution of PAT1 to beta-alanine uptake in muscle seems to be minimal in comparison. nih.gov

Studies investigating the kinetics of beta-alanine transport in muscle cells have determined the Michaelis constant (Km) of the TauT transporter to be approximately 40 μM. nih.govnih.gov This value indicates the substrate concentration at which the transport rate is half of its maximum, providing insight into the transporter's affinity for beta-alanine. The uptake of beta-alanine is also shown to be dependent on the presence of sodium and chloride ions. nih.gov

The expression of these transporters can be influenced by external stimuli, such as nutritional supplementation. For instance, chronic beta-alanine supplementation has been shown to increase the gene expression of TauT in mice. nih.gov This suggests a regulatory mechanism where an increased availability of the precursor upregulates its transport machinery to facilitate greater intracellular synthesis of carnosine. However, prolonged supplementation in humans has been associated with a downregulation of TauT, which may play a role in the eventual plateau of muscle carnosine accumulation. researchgate.net

Table 1: Characteristics of Beta-Alanine Transporters

Transporter Primary Substrate(s) Location Role in Beta-Alanine Transport Kinetic Parameter (Km for Beta-Alanine)
TauT Taurine, Beta-alanine Skeletal Muscle Predominant transporter for beta-alanine into muscle. nih.gov ~40 μM nih.govnih.gov
PAT1 Beta-alanine, Proline, Glycine Skeletal Muscle, Intestine researchgate.net Minor contributor to beta-alanine transport into muscle. nih.gov Not specified in the provided context.

Intracellular Distribution and Compartmentalization

Once synthesized from beta-alanine and L-histidine, this compound is not uniformly distributed throughout the body but is found in high concentrations in specific tissues, most notably skeletal muscle and the brain. nih.govusp.br Within the cells of these tissues, carnosine is primarily a cytoplasmic dipeptide, residing in the aqueous environment of the cytosol. researchgate.net

The synthesis of carnosine itself occurs in the cytoplasm, catalyzed by the enzyme carnosine synthetase. youtube.com Following its synthesis, it remains within this compartment to exert its various physiological functions. One of its most well-documented roles is acting as an intracellular pH buffer, which is crucial in highly active tissues like muscle that experience significant shifts in acidity. usp.brnih.gov

While carnosine is predominantly a cytosolic compound, its distribution can be observed across different cell types and subcellular regions depending on the tissue. In the nervous system, for example, studies have demonstrated the axoplasmic transport of newly synthesized carnosine in olfactory chemoreceptor neurons. nih.gov After being synthesized in the neuronal cell body, it is translocated down the axon to the olfactory bulb, where these neurons form synapses. This indicates a specialized compartmentalization and transport mechanism within neurons to deliver carnosine to distal functional sites. nih.gov

In the context of intestinal absorption, carnosine can be transported into enterocytes intact. researchgate.netportlandpress.com Once inside these intestinal cells, it is largely hydrolyzed by intracellular peptidases into its constituent amino acids, beta-alanine and histidine. portlandpress.comsemanticscholar.org This intracellular breakdown is a key aspect of its compartmentalization and metabolism following dietary intake.

Table 2: Intracellular and Tissue Distribution of this compound

Tissue/Cell Type Primary Location Concentration Key Findings
Skeletal Muscle Cytoplasm (Sarcoplasm) youtube.com High Acts as an intracellular pH buffer. usp.brnih.gov
Brain Cytoplasm High Present in high concentrations. nih.govusp.br
Olfactory Neurons Cytoplasm, Axon Not specified Undergoes axoplasmic transport to the olfactory bulb. nih.gov
Intestinal Enterocytes Cytoplasm Transient Intracellular hydrolysis into beta-alanine and histidine occurs. portlandpress.comsemanticscholar.org

Regulation of Beta Alanyl Histidine Homeostasis

Enzymatic Regulation of Synthesis and Degradation Pathways

The homeostasis of beta-alanyl-histidine is primarily governed by the activity of two key enzymes: carnosine synthase, which is responsible for its creation, and carnosinase, which catabolizes it.

Synthesis: The synthesis of this compound is catalyzed by the enzyme carnosine synthase (CARNS1), also known as ATP-grasp domain-containing protein 1 (ATPGD1). rsc.orggosset.aiwikipedia.orgnih.gov This enzyme belongs to the ligase family and facilitates the ATP-dependent bonding of its two constituent amino acids, L-histidine and beta-alanine (B559535). rsc.orgnih.gov The reaction requires energy, which is provided by the hydrolysis of ATP to ADP and phosphate. wikipedia.org

Research has consistently shown that the availability of beta-alanine is the rate-limiting factor in this synthetic pathway. nih.govcarnosyn.comnih.gov While L-histidine is an essential component, it is typically present in sufficient quantities within the body to meet the demands of synthesis. carnosyn.comcore.ac.uk Therefore, the rate of this compound production is largely dependent on the supply of beta-alanine. carnosyn.com

Degradation: The breakdown or hydrolysis of this compound back into L-histidine and beta-alanine is carried out by enzymes called carnosinases . physiology.orgnih.gov In humans, there are two main isoforms of this enzyme:

Carnosinase 1 (CN1): This enzyme is primarily found in the blood serum and is responsible for the rapid hydrolysis of this compound that enters the circulation. nih.govmdpi.comresearchgate.net Its presence in the serum limits the bioavailability of orally ingested this compound. core.ac.ukresearchgate.net

Carnosinase 2 (CN2): Also referred to as a cytosolic non-specific dipeptidase, CN2 is found ubiquitously in the cytosol of various human tissues. nih.govmdpi.com Unlike CN1, its activity is not specific to this compound and it can hydrolyze other dipeptides as well. mdpi.comresearchgate.net

The tissue content of this compound is therefore a direct result of the dynamic balance between the synthetic activity of carnosine synthase within the tissue and the degradative activity of carnosinases, particularly CN1 in the bloodstream. nih.gov

EnzymeGeneClassSubstratesProductsLocationRegulatory Role
Carnosine Synthase CARNS1 / ATPGD1Ligasebeta-Alanine, L-histidine, ATPThis compound, ADP, PhosphateCytosol of muscle and brain cellsCatalyzes the rate-limiting step in synthesis. rsc.orgwikipedia.orggosset.ai
Carnosinase 1 (CN1) CNDP1HydrolaseThis compoundbeta-Alanine, L-histidineBlood SerumDegrades circulating this compound. nih.govmdpi.com
Carnosinase 2 (CN2) CNDP2HydrolaseVarious dipeptides, including this compoundConstituent amino acidsCytosol of various tissuesContributes to intracellular dipeptide degradation. nih.govmdpi.com

Nutritional Influences on Tissue Levels

The concentration of this compound in tissues is highly sensitive to nutritional factors, primarily the dietary availability of its precursor, beta-alanine.

Diet is a significant determinant of muscle this compound content. nih.gov Omnivorous diets, which include meat and fish, provide a direct source of both this compound and its methylated derivatives (like anserine), which are hydrolyzed during digestion to release beta-alanine. carnosyn.comnih.gov Consequently, individuals consuming meat typically have significantly higher muscle this compound stores compared to vegetarians, whose diets lack these direct sources. nih.govresearchgate.net Vegetarians rely on the body's own synthesis of beta-alanine, which is limited. nih.gov

Supplementation studies have confirmed the pivotal role of beta-alanine. Chronic oral supplementation with beta-alanine has been shown to substantially increase the this compound content of human skeletal muscle. nih.govnih.govcore.ac.uk In contrast, supplementation with L-histidine alone does not increase muscle this compound levels, reinforcing that L-histidine is not the rate-limiting factor. nih.gov However, prolonged supplementation with beta-alanine can lead to a gradual decline in muscle L-histidine levels, suggesting that while not rate-limiting, its availability is finite and may become a consideration during long-term supplementation strategies. nih.gov

Study FocusSubject GroupIntervention / DietKey Finding on this compound Levels
Precursor Limitation Human Males & FemalesSupplementation with beta-Alanine (BA), L-histidine (HIS), or both.BA and BA+HIS groups showed increased muscle this compound; HIS group showed no change. Confirms beta-alanine is rate-limiting. nih.gov
Dietary Habits HumansComparison between omnivores and vegetarians.Vegetarians have lower muscle this compound content (by 17-26%) due to lack of dietary beta-alanine sources. nih.govresearchgate.net
Precursor Interaction BroilersDietary supplementation with L-histidine and beta-alanine.Combination of both precursors significantly increased muscle peptide content and upregulated gene expression of carnosine synthase. nih.govmdpi.com
Supplementation Efficacy HumansChronic oral beta-alanine supplementation.Can elevate muscle this compound content by up to 80%. nih.govcore.ac.uk

Hormonal Modulators of this compound Content

Emerging research indicates that hormonal status can modulate the homeostasis of this compound, influencing either its synthesis or the activity of its degrading enzymes.

Testosterone (B1683101): Studies in hypogonadal men suggest a link between testosterone and this compound production. The synthesis of this dipeptide appears to require the presence of testosterone, and its levels have been shown to increase following testosterone replacement therapy. nih.gov This suggests that androgens may play a permissive or stimulatory role in the synthetic pathway, which aligns with observed differences in muscle this compound content between genders. nih.govnih.gov

Thyroid Hormones: The activity of serum carnosinase (CN1) is notably influenced by thyroid hormones. In patients with hypothyroidism, serum carnosinase activity is significantly lower than in healthy individuals. nih.gov This reduced degradation capacity can be restored to normal levels with thyroid hormone replacement therapy. nih.gov Conversely, in states of hyperthyroidism, carnosinase activity does not appear to be significantly different from normal levels. nih.gov This suggests that thyroid hormones are modulators of CN1 activity, with insufficient hormone levels leading to a marked decrease in the enzyme's function.

HormoneAssociated ConditionEffect on this compound HomeostasisResearch Finding
Testosterone HypogonadismAppears to be required for or stimulates production.This compound production increases following testosterone replacement therapy. nih.gov
Thyroid Hormones (Thyroxine) HypothyroidismDecreased degradation in serum.Serum carnosinase (CN1) activity is significantly lower in hypothyroid patients and normalizes with hormone replacement. nih.gov
Thyroid Hormones HyperthyroidismNo significant change in degradation.Serum carnosinase activity is not significantly different from that in normal subjects. nih.gov

Advanced Research Methodologies and Analytical Approaches for Beta Alanyl Histidine Studies

Chromatographic Techniques for Quantification and Characterization

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the separation and quantification of beta-alanyl-histidine. electrochemsci.org Its versatility allows for adaptation to various sample types, from dietary supplements to complex biological materials. electrochemsci.org

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC methods for this compound analysis often employ mixed-mode or anion-exchange chromatography to achieve effective retention and separation. For instance, a mixed-mode Primesep 100 column can be used to retain and analyze the dipeptide. sielc.com Another approach utilizes a positively charged, anion-exchange BIST™ B+ column, which retains this compound through a unique mechanism involving a multi-charged, negative buffer like sulfuric acid that bridges the positively charged peptide to the column surface. sielc.com Chromatographic methods for determining histidine-containing dipeptides are also frequently used for analyzing meat products and other biological materials. electrochemsci.org

Table 1: Examples of HPLC Methodologies for this compound Analysis
Column TypeMobile Phase ComponentsDetection Wavelength
Mixed-mode Primesep 100Water, Acetonitrile (MeCN), Trifluoroacetic acid (TFA)215 nm
Anion-exchange BIST™ B+Acetonitrile (MeCN), Sulfuric acid (H2SO4)205 nm

Considerations for Detection (e.g., UV)

UV detection is a common and straightforward method for the quantification of this compound following HPLC separation. electrochemsci.org The peptide bond and the imidazole (B134444) ring of the histidine residue contribute to its UV absorbance. Detection is typically performed at low wavelengths, such as 205 nm or 215 nm, to achieve high sensitivity. sielc.comsielc.com The choice of wavelength is a critical parameter that can be optimized to maximize the signal-to-noise ratio and minimize interference from other components in the sample matrix.

Spectroscopic and Potentiometric Characterization

Beyond chromatographic quantification, spectroscopic and potentiometric methods provide invaluable insights into the physicochemical properties of this compound.

Potentiometric Titration for Acid-Base Properties

Potentiometric titration is a powerful technique used to determine the acid-base properties of this compound, such as its dissociation constants (pKa values). electrochemsci.org These values are crucial for understanding its buffering capacity, a key physiological function, particularly in muscle tissue. electrochemsci.orgwikipedia.org Studies have shown that this compound, in its fully protonated form, dissociates in three steps. electrochemsci.org The titration involves carefully adding a standard solution of a strong base, like sodium hydroxide, to a solution of the dipeptide and monitoring the corresponding pH changes. electrochemsci.org The resulting titration curve reveals well-defined potential jumps corresponding to the deprotonation of the carboxylic acid group, the imidazole ring, and the amino group. electrochemsci.org

Table 2: Dissociation Constants (pKa) of this compound
Dissociation StepFunctional GrouppKa Value
pKa1Carboxyl group2.57
pKa2Imidazole ring6.71
pKa3Amino group9.57

Colorimetric and Fluorimetric Approaches for Biological Samples

Colorimetric and fluorimetric methods offer sensitive alternatives for the determination of this compound in biological tissues. electrochemsci.org Colorimetric approaches often involve derivatization reactions that produce a colored product, which can be quantified using spectrophotometry. An example is the diazo procedure, which uses diazonium salts of p-bromoaniline or o-phthalic aldehyde to generate colorful compounds with the dipeptide. electrochemsci.org Fluorimetric methods provide even higher sensitivity and are particularly useful for biological samples. electrochemsci.org These techniques can also employ derivatization, using fluorogenic reagents to label the analyte, which is then detected by its fluorescence.

Microfluidic and Electrophoretic Separations

Miniaturized analytical platforms, such as microfluidic and electrophoretic systems, are emerging as rapid, efficient, and low-consumption methods for the analysis of this compound. nih.gov These techniques are particularly advantageous for analyzing small sample volumes and for high-throughput screening.

Capillary electrophoresis (CE) with UV detection is one such method used for determining this compound in biological materials. electrochemsci.org For enhanced sensitivity, laser-induced fluorescence (LIF) detection can be coupled with CE, often requiring pre-capillary labeling with a fluorogenic reagent like 3-(4-carboxybenzoyl) quinoline-2-carboxaldehyde (CBQCA). nih.gov

More recently, microchip electrophoresis (MCE) has been developed for the rapid determination of this compound. nih.gov These "lab-on-a-chip" platforms can integrate sample injection, separation, and detection into a single device. nih.govconsensus.app One innovative approach uses capacitively coupled contactless conductivity detection (C4D), which allows for the analysis of the native, underivatized dipeptide, simplifying sample preparation. nih.govnih.gov This method has proven to be fast, with retention times as short as 61-73 seconds, and offers excellent reproducibility. nih.govresearchgate.net

Table 3: Performance of Electrophoretic and Microfluidic Methods for this compound Analysis
TechniqueDetection MethodAnalysis TimeKey Advantage
Capillary Electrophoresis (CE)UV-VIS13.4 minutesEstablished electrophoretic method
Capillary Electrophoresis (CE)Laser-Induced Fluorescence (LIF)< 20 minutesHigh sensitivity (nmol/L detection limits)
Microchip Electrophoresis (MCE)Contactless Conductivity (C4D)~61-73 secondsRapid, no derivatization needed, low sample consumption

Glass-Microchip Electrophoresis with Contactless Conductivity Detection

A novel microfluidic method has been developed for the determination of L-histidine and β-alanine, the constituent amino acids of this compound, in dietary supplement formulations. semanticscholar.orgnih.gov This technique utilizes glass-microchip electrophoresis coupled with capacitively coupled contactless conductivity detection (C4D) for the analysis of these amino acids in their native form, eliminating the need for chemical derivatization. semanticscholar.orgnih.gov The method demonstrates a linear relationship between the detector response and the concentration of both L-histidine and β-alanine. semanticscholar.orgnih.gov

This approach offers a rapid and environmentally friendly analysis of ions and ionizable molecules in complex samples. researchgate.net The use of electrophoresis microchips represents a cost-effective and promising tool for analyzing raw materials in biologics, with analysis times reduced to seconds and high separation efficiencies achieved using minimal sample volumes and reagents. rsc.org The C4D detector provides a simple and sensitive method for detecting ionic species without the need for sample derivatization. rsc.org

Gene Expression Analysis in Related Pathways

The regulation of muscle this compound (carnosine) levels is a complex process involving various enzymes and transporters. nih.gov Studies in both human and mouse skeletal muscle have investigated the expression of genes related to carnosine homeostasis in response to stimuli known to alter its concentration. nih.gov Key genes expressed in these muscles include carnosine synthase (CARNS), carnosinase-2 (CNDP2), the carnosine/histidine transporters PHT1 and PHT2, the beta-alanine (B559535) transporters TauT and PAT1, beta-alanine transaminase (ABAT), and histidine decarboxylase (HDC). nih.gov

In mice, oral supplementation with beta-alanine, the rate-limiting precursor for carnosine synthesis, has been shown to increase not only muscle carnosine content but also the expression of TauT, CARNS, and ABAT. nih.gov This suggests that under conditions of excess beta-alanine, muscles enhance their capacity for both the synthesis of the dipeptide via CARNS and the deamination of beta-alanine through ABAT for subsequent oxidation. nih.gov Conversely, orchidectomy, which leads to decreased muscle carnosine, was associated with a decrease in TauT expression, while CARNS expression was unexpectedly increased. nih.gov These findings indicate that nutritional and hormonal factors regulate muscle carnosine homeostasis through a complex interplay of related transporters and enzymes. nih.gov

In Vitro Experimental Models for Mechanistic Elucidation

Cell Culture Systems (e.g., Myoblasts, Neurons, Astrocytes)

Myoblasts: In vitro studies using porcine myoblast cells have been employed to investigate the intracellular mechanisms activated by this compound (carnosine) under both basal and oxidative stress conditions. nih.gov These studies have examined the effects of carnosine on myoblast proliferation. For instance, at concentrations of 10 mM and 25 mM, carnosine was found to increase myoblast proliferation, whereas a higher concentration of 50 mM decreased proliferation. nih.gov

Neurons: The neuroprotective effects of this compound and its precursors have been studied in neuronal cell cultures. L-carnosine and L-histidine have demonstrated anti-aging effects in a D-galactose-induced aging model of neuronal cells. nih.gov These compounds were shown to improve neuronal proliferation and differentiation and to provide protection against oxidative stress, apoptosis, and inflammation in senescent neuronal cells. nih.gov

Astrocytes: While direct studies on the effect of this compound on astrocyte cultures are limited, these cells are crucial in the context of neurodegenerative diseases where this compound has shown potential therapeutic effects. nih.gov Astrocytes can be activated by amyloid-beta peptide, a key factor in Alzheimer's disease, leading to morphological changes and the release of inflammatory mediators. nih.gov Given that this compound has been shown to reverse the effects of amyloid-beta-induced inflammation in vivo, astrocyte cultures serve as a valuable model to investigate the direct cellular and molecular mechanisms of this protective effect. nih.gov

Tissue Homogenate and Organ Slice Preparations

The cryoprotective properties of L-carnosine (β-alanyl-L-histidine) have been investigated using slices of the olfactory cortex from rats. researchgate.net This ex vivo model allows for the study of the protective effects of the dipeptide on nervous tissue under conditions of freezing and thawing. researchgate.net Such preparations are valuable for assessing the direct effects of compounds on the viability and function of organized tissue structures outside of a whole organism.

In Vivo Preclinical Animal Models for Mechanistic Research

Rodent Models (e.g., Rats, Mice, Hamsters)

Rats: Rat models have been utilized to explore various physiological effects of this compound (carnosine). One area of investigation has been its radioprotective effects on wound healing. nih.gov In a study involving irradiated rats with surgical wounds, those treated with carnosine exhibited better-developed granulation tissue compared to the irradiated-only group, with a healing process more similar to that of the control group. nih.gov Another study examined the effects of beta-alanine supplementation on the hippocampus of 14-month-old rats, providing insights into the age-related impacts on carnosine metabolism in the brain. scholaris.ca

Mice: Mouse models, particularly transgenic models of Alzheimer's disease, have been instrumental in studying the neuroprotective effects of this compound. nih.govresearchgate.net In one study, young Alzheimer's model transgenic mice fed a high-fat diet experienced a significant decline in contextual memory. nih.govresearchgate.net Treatment with this compound was effective in preventing this cognitive decline. nih.govresearchgate.net While there were no differences in senile plaque load, the treatment did reverse an increase in the expression of the Receptor for Advanced Glycation Endproducts (RAGE) in blood vessels and reduced microglial activation in the hippocampus. nih.gov This suggests that the cognitive benefits may be mediated through anti-inflammatory and vascular protective mechanisms. nih.gov

Hamsters: The Syrian hamster has been used as a model to investigate the intestinal transport of this compound. nih.gov In vitro studies using the hamster jejunum have provided evidence for the active transport of this dipeptide. nih.gov These models are crucial for understanding the bioavailability and absorption of orally administered this compound and its precursors. nih.govnih.gov

Interactive Data Table: Effects of this compound in a Transgenic Mouse Model of Alzheimer's Disease

ParameterTransgenic Mice on High-Fat Diet (HFD)Transgenic Mice on HFD + this compoundObservation
Cognitive Function Significant decline in contextual memoryCognition comparable to controlsThis compound prevented cognitive decline nih.govresearchgate.net
Senile Plaque Load No significant differenceNo significant differenceNo effect on amyloid plaque deposition nih.gov
RAGE Expression in Blood Vessels IncreasedReversed to control levelsSuggests a vascular protective effect nih.gov
Microglial Activation in Hippocampus IncreasedReversed to control levelsIndicates an anti-inflammatory effect nih.gov

Non-Rodent Animal Models (e.g., Pigs, Broilers, Horses)

The study of this compound, commonly known as carnosine, extends beyond rodent models to larger animals such as pigs, broiler chickens, and horses. These models are invaluable for research in areas of agricultural science, nutrition, and exercise physiology, offering insights into muscle growth, meat quality, and performance enhancement.

Pigs (Swine) have been utilized to investigate the effects of dietary supplementation with this compound and its precursors on meat quality and antioxidant capacity. In one study, finishing pigs were fed diets supplemented with carnosine, which resulted in improved meat quality parameters. Specifically, the supplementation increased the pH and redness of the muscle and decreased drip loss postmortem nih.gov. Furthermore, carnosine supplementation enhanced the antioxidant capacity in the pigs, as evidenced by increased activities of glutathione (B108866) peroxidase (GSH-Px), superoxide (B77818) dismutase (SOD), and catalase (CAT) in plasma, liver, or muscle researchgate.net. Another study highlighted that about 40% of the total histidine content in the longissimus muscle of pigs is present as carnosine, indicating its significance as a histidine reservoir nih.gov. Research has also explored how dietary supplementation with beta-alanine and L-histidine can influence the oxidative stability of pork, although the results did not consistently correlate with changes in carnosine concentrations nih.gov.

Broiler Chickens are another important non-rodent model for this compound research, particularly concerning meat quality and antioxidant status. Studies have shown that dietary supplementation with carnosine can enhance meat quality and antioxidant capacity in broilers tandfonline.com. For instance, carnosine supplementation has been found to increase the redness of breast meat and reduce drip loss tandfonline.com. It also boosts the activity of antioxidant enzymes in the liver, serum, and breast meat, while decreasing the levels of lipid peroxides tandfonline.com. The concentration of carnosine in broiler muscles can be influenced by dietary supplementation with its constituent amino acids, beta-alanine and L-histidine nih.govmdpi.com. One study found that the combination of L-histidine and beta-alanine supplementation led to the highest carnosine and anserine (B1665513) content in the breast muscle of broilers oup.com. The expression of genes related to carnosine synthesis is also affected by such supplementation nih.govvu.edu.au.

Horses are a key model for studying the role of this compound in exercise physiology due to their athletic nature. Research has demonstrated that horses possess significantly higher concentrations of carnosine in their muscles compared to humans, suggesting its crucial role in athletic performance jtnrs.comresearchgate.net. Studies have investigated the impact of dietary supplementation with beta-alanine, a precursor to carnosine, on muscle carnosine levels and performance. One such study showed that supplementing the diets of Thoroughbred horses with beta-alanine and L-histidine led to increased carnosine concentrations in muscle fibers, which is believed to enhance the buffering capacity against exercise-induced acidosis madbarn.comnih.gov. The gluteus medius muscle in horses has been found to have the highest concentration of carnosine among the muscles tested, further linking carnosine levels to muscle fiber type and function jtnrs.comjst.go.jp.

Animal ModelKey Research AreaPrimary FindingsReferences
PigsMeat Quality & Antioxidant CapacityDietary carnosine supplementation improves meat quality (increased pH and redness, decreased drip loss) and enhances antioxidant enzyme activity. nih.govresearchgate.netdntb.gov.ua
Broiler ChickensMeat Quality & Muscle MetabolismSupplementation with carnosine or its precursors (beta-alanine and L-histidine) improves meat quality, increases muscle carnosine content, and enhances antioxidant status. tandfonline.comnih.govoup.comvu.edu.au
HorsesExercise Physiology & PerformanceHigh muscle carnosine concentrations are linked to athletic performance. Dietary supplementation with beta-alanine increases muscle carnosine levels, potentially improving buffering capacity during intense exercise. jtnrs.comresearchgate.netmadbarn.comnih.gov

Genetically Modified Animal Models (e.g., Knockout Models)

Genetically modified animal models, particularly knockout mice, have been instrumental in elucidating the specific physiological roles of transporters and pathways related to this compound. These models allow researchers to study the effects of the absence of a particular gene, providing a deeper understanding of the compound's disposition and function.

A significant example is the use of Pept2 null mice , which lack the gene for the peptide transporter PEPT2. Studies on these mice have demonstrated the crucial role of PEPT2 in the in vivo disposition of this compound (carnosine). In Pept2 knockout mice, a notable increase in the systemic clearance of exogenously administered carnosine was observed, leading to a decreased systemic exposure to the dipeptide. Furthermore, the renal reabsorption of carnosine was drastically reduced in these mice, with only one-fifth the fractional reabsorption compared to wild-type animals. This indicates that PEPT2 is vital for kidney carnosine uptake. The absence of PEPT2 also had a significant impact on carnosine levels in the brain, with the cerebrospinal fluid (CSF)-to-plasma concentration ratio of carnosine being eightfold greater in the null mice. Interestingly, endogenous carnosine levels were significantly reduced in the choroid plexus, olfactory bulb, and spleen of Pept2 null mice, while they were surprisingly increased in skeletal muscle. These findings underscore the significant role of PEPT2 in modulating the disposition of both exogenous and endogenous carnosine.

Another application of genetically modified models is the use of transgenic mouse models of Alzheimer's disease . In one study, these mice were fed a high-fat diet to induce cognitive decline. Subsequent treatment with this compound was shown to prevent this cognitive decline. While there were no differences in senile plaque load, the researchers observed an increase in the expression of the Receptor for Advanced Glycation Endproducts (RAGE) in blood vessels and increased microglial activation in the hippocampus of the mice on the high-fat diet. Treatment with carnosine reversed these effects, suggesting that its neuroprotective benefits in this context may be linked to reducing inflammation and cerebrovascular abnormalities rather than directly impacting amyloid plaque formation.

Genetically Modified ModelGene of InterestKey Findings Related to this compoundReferences
Pept2 Null MicePept2 (Peptide Transporter 2)Increased systemic clearance and reduced renal reabsorption of carnosine. Altered endogenous carnosine levels in various tissues, including brain and skeletal muscle.
Transgenic Mouse Model of Alzheimer's DiseaseVarious transgenes related to Alzheimer's pathologyThis compound rescued cognitive deficits induced by a high-fat diet, potentially by reducing inflammation and cerebrovascular abnormalities.

Computational and Molecular Modeling Techniques

Computational and molecular modeling techniques have become indispensable tools for investigating this compound and its interactions at an atomic level. These methods provide insights into enzymatic mechanisms, binding conformations, and the electronic properties of molecules, complementing experimental approaches.

Quantum Mechanical and Molecular Mechanical (QM/MM) Methods are powerful tools for studying enzymatic reactions. For instance, a combined QM/MM and molecular dynamics (MD) simulation approach was used to investigate the protonation states of two conserved active-site histidine residues in beta-alanine synthase. The calculations predicted that both histidine residues should be neutral for efficient catalysis. This type of computational study helps to elucidate the reaction mechanism at a level of detail that is often difficult to achieve through experimental methods alone.

Molecular Dynamics (MD) Simulations are used to explore the stability and conformational dynamics of peptides and proteins. In the context of this compound research, MD simulations can be employed to study the behavior of the dipeptide and its interactions with other molecules, such as enzymes or transporters, over time. These simulations provide a dynamic picture of molecular interactions that can inform our understanding of biological processes.

Pharmacophore Mapping and Distance Comparison Methods are computational techniques used in drug design and molecular modeling to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. These methods have been used to predict the binding conformation of L-histidinal, a compound structurally similar to the histidine component of this compound, to its target enzyme, histidinol (B1595749) dehydrogenase. By determining the most probable active conformations of potent inhibitors, researchers can infer the binding mode of the natural substrate or intermediate.

Ab initio Calculations are another computational approach used to predict the structure and properties of molecules from first principles, without the need for experimental data. Software based on ab initio calculations, such as QUARK and PEP-FOLD3, can be used to predict the folding of peptides. These methods are particularly useful when no template structure is available for homology modeling.

Computational TechniqueApplication in this compound ResearchKey Insights ProvidedReferences
Quantum Mechanical/Molecular Mechanical (QM/MM)Investigating enzymatic reaction mechanisms (e.g., beta-alanine synthase).Determination of protonation states of active site residues and elucidation of catalytic pathways.
Molecular Dynamics (MD) SimulationsStudying the stability and dynamics of this compound and its interactions.Provides a dynamic view of molecular interactions and conformational changes over time.
Pharmacophore MappingPredicting the binding conformation of related molecules to target enzymes.Identifies the key structural features required for biological activity and informs inhibitor design.
Ab initio CalculationsPredicting the three-dimensional structure of peptides.Generates structural models of peptides from their amino acid sequence alone.

Comparative Biochemical Studies of Beta Alanyl Histidine

Interspecies Variations in Biosynthesis and Metabolism

The biosynthesis of beta-alanyl-histidine is catalyzed by the enzyme carnosine synthase (CARNS1), which joins beta-alanine (B559535) and L-histidine in an ATP-dependent reaction. wikipedia.orggosset.ai The concentration and metabolism of this dipeptide, however, exhibit considerable variation across different animal species. These differences are influenced by factors such as diet, age, sex, and muscle fiber type. mdpi.com

In many vertebrates, carnosine is a primary histidine-containing dipeptide (HCD) found in skeletal muscle and the central nervous system. nih.govnih.gov However, its concentration and the presence of its methylated derivatives vary significantly. For instance, anserine (B1665513) (β-alanyl-3-methyl-L-histidine) is the most abundant HCD in the skeletal muscle of rodents like mice and rats, as well as in many bird species. nih.govmdpi.com Ophidine (balenine), another methylated form, is found in high concentrations in some marine mammals and reptiles. researchgate.netacs.org Humans, in contrast to many other animals, primarily have carnosine, with its methylated variants being less common. researchgate.net

The enzyme responsible for the synthesis, carnosine synthase, has been identified in various species, including chickens, mice, and humans, and its substrate specificity has been compared. rsc.org While it primarily synthesizes carnosine, it can also produce homocarnosine (B1673341), with a marked preference for beta-alanine over gamma-aminobutyrate (B1235393) as a substrate. rsc.org The degradation of carnosine is carried out by enzymes called carnosinases (CN1 and CN2), whose activity and distribution also differ among species, affecting the dipeptide's bioavailability and tissue concentration. mdpi.comnih.gov For example, some studies suggest that balenine (B107396) shows lower susceptibility to hydrolysis by human carnosinase 1 (CN1) compared to carnosine and anserine, potentially giving it higher bioavailability. mdpi.com

Dietary habits also play a crucial role. For example, supplementation with L-histidine in broilers has been shown to significantly increase the concentration of both carnosine and anserine in muscle tissue. mdpi.comfazos.hr This highlights the interplay between precursor availability and the enzymatic machinery present in a given species.

Table 1: Distribution of Major Histidine-Containing Dipeptides in Various Species

SpeciesPrimary Dipeptide(s)Primary Tissue(s)Reference
HumansCarnosine, HomocarnosineSkeletal Muscle, Brain nih.govnih.gov
ChickensAnserine, CarnosineSkeletal Muscle (especially breast) mdpi.comfazos.hr
Rats/MiceAnserine, Carnosine, HomocarnosineSkeletal Muscle, Olfactory Bulb, Brain nih.govnih.gov
PigsOphidine (Balenine), Anserine, CarnosineSkeletal Muscle researchgate.net
Whales (Marine Mammals)Ophidine (Balenine)Muscle researchgate.netmdpi.com

Comparison with Other Histidine-Containing Dipeptides (e.g., Anserine, Homocarnosine, Ophidine/Balenine)

This compound is part of a family of structurally related histidine-containing dipeptides (HCDs), which also includes anserine, homocarnosine, and ophidine (also known as balenine). researchgate.net While all share a common L-histidine residue (or a methylated version), they differ in the amino acid bound to it. These structural differences lead to variations in their biochemical properties and physiological roles.

Anserine (β-alanyl-Nπ-methyl-L-histidine): A methylated derivative of carnosine, anserine is synthesized via the methylation of carnosine by the enzyme carnosine N-methyltransferase or through the condensation of β-alanine with methylhistidine. mdpi.commdpi.com It is particularly abundant in species capable of sustained, high-intensity activity, such as migratory birds and fish. mdpi.com Anserine shares many of the antioxidant properties of carnosine. nih.gov The pKa value for anserine (7.04) is slightly higher than that of carnosine (6.83), which may influence its buffering capacity at physiological pH. mdpi.com

Homocarnosine (γ-aminobutyryl-L-histidine): This dipeptide is found predominantly in the central nervous system, particularly in the human brain, where its concentration can be 100-fold greater than that of carnosine. mdpi.comnih.gov It is synthesized by the same enzyme as carnosine, carnosine synthase, which ligates gamma-aminobutyric acid (GABA) to L-histidine. rsc.org Like carnosine, it possesses antioxidant capabilities. nih.gov

Ophidine/Balenine (β-alanyl-Nτ-methyl-L-histidine): These are isomeric forms of anserine found in high concentrations in the muscles of snakes and marine mammals like whales. researchgate.netacs.org Recent studies have also detected balenine in human skeletal muscle. researchgate.net Research suggests that balenine may have higher stability against enzymatic degradation by carnosinase and potent antioxidant effects, potentially greater than carnosine and anserine in some assays. mdpi.comresearchgate.net

All these dipeptides exhibit antioxidant activity, largely attributed to the imidazole (B134444) ring of the histidine moiety, which can scavenge free radicals and chelate pro-oxidant metal ions. nih.govnih.govnih.gov However, the structural modifications, such as the methylation in anserine and ophidine or the different aminoacyl group in homocarnosine, can alter their stability, bioavailability, and the efficiency of their physiological functions. mdpi.comnih.gov For example, the methylated imidazole ring in ophidine appears to reduce its binding affinity to human carnosinase 1, potentially increasing its residence time in the body. acs.orgnih.gov

Table 2: Comparative Properties of Histidine-Containing Dipeptides

DipeptideStructurePrimary LocationKey Differentiating FeatureReference
This compound (Carnosine)β-Alanine + L-HistidineMuscle, Brain (vertebrates)Parent compound of the family. nih.gov
Anserineβ-Alanine + Nπ-methyl-L-histidineMuscle (birds, rodents, fish)Methylated at the pi (π) position of the imidazole ring. mdpi.commdpi.com
Homocarnosineγ-Aminobutyric acid (GABA) + L-HistidineBrain (mammals)Contains GABA instead of β-alanine. mdpi.com
Ophidine/Balenineβ-Alanine + Nτ-methyl-L-histidineMuscle (marine mammals, reptiles)Methylated at the tau (τ) position of the imidazole ring. researchgate.netresearchgate.net

Differential Roles and Metabolic Fates of Precursors (Beta-Alanine vs. Histidine)

The synthesis of this compound is dependent on the availability of its two amino acid precursors: beta-alanine and L-histidine. These precursors have distinct metabolic origins and fates, which ultimately govern the rate and extent of carnosine synthesis.

Beta-Alanine (β-Alanine): This is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. wikipedia.org Its availability is considered the rate-limiting factor for carnosine synthesis in humans and other animals. nih.govresearchgate.netnih.gov Beta-alanine can be synthesized endogenously in the liver through the degradation of dihydrouracil (B119008) and carnosine itself, or from the catabolism of pyrimidine (B1678525) nucleotides. nih.govwikipedia.orgnih.gov It can also be obtained from the diet, primarily from the consumption of meat containing HCDs. nih.gov Once available, beta-alanine is transported to tissues like muscle and brain for carnosine synthesis. nih.gov Metabolically, besides its role in carnosine synthesis, beta-alanine can be converted into pantothenic acid (Vitamin B5), a component of Coenzyme A, or it can be metabolized into acetic acid. wikipedia.org Another pathway involves its transamination to form malonate-semialdehyde, which can then enter fatty acid biosynthesis. wikipedia.org

L-Histidine: In contrast to beta-alanine, L-histidine is an essential amino acid for many species, including humans, meaning it must be obtained from the diet. mdpi.comwikipedia.org It is a proteinogenic amino acid, playing a critical role in the structure and function of countless proteins and enzymes. nih.gov Histidine has numerous metabolic fates beyond carnosine synthesis. mdpi.com The primary catabolic pathway for histidine occurs mainly in the liver and skin, where it is converted to glutamate (B1630785). wikipedia.orgmdpi.comnews-medical.net This process involves the enzyme histidase, which deaminates histidine to urocanic acid. mdpi.comcreative-proteomics.com Histidine also serves as the precursor for the synthesis of histamine (B1213489), a key molecule in immune responses and neurotransmission, through the action of histidine decarboxylase. nih.govcreative-proteomics.com While essential for carnosine synthesis, histidine concentrations in muscle are typically sufficient, making beta-alanine the limiting component. nih.govnih.gov However, chronic supplementation with beta-alanine can lead to a gradual decline in muscle and plasma histidine levels, indicating that its availability is not unlimited. nih.govresearchgate.net

Future Directions in Beta Alanyl Histidine Research

Elucidating Novel Molecular Targets and Pathways

Future research will focus on identifying and characterizing new molecular targets and signaling pathways through which beta-alanyl-histidine exerts its effects. This includes moving beyond its known antioxidant properties to uncover more specific protein interactions and regulatory functions.

One promising area of investigation is the direct binding of this compound to specific proteins. For instance, Glycine N-methyltransferase (GNMT) has been identified as a direct target. By binding to GNMT, this compound can modulate key metabolic pathways, suggesting a role in regulating cellular methylation processes. Further research is needed to fully elucidate the downstream consequences of this interaction.

Several key signaling pathways have been shown to be influenced by this compound:

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: this compound has been shown to activate the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of numerous antioxidant and detoxification genes. The precise mechanism by which this compound initiates this activation warrants further investigation.

Phosphatidylinositol 3-kinase (PI3K)/AKT Pathway: This pathway is central to cell growth, survival, and metabolism. Evidence suggests that this compound can modulate PI3K/AKT signaling, which may contribute to its protective effects in various disease models.

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway: this compound has been observed to influence STAT3 signaling, a pathway involved in cell proliferation, differentiation, and apoptosis. In the context of cerebral ischemia, for example, L-carnosine has been shown to inhibit neuronal cell apoptosis through the STAT3 signaling pathway mdpi.com. This is achieved by increasing the expression of phosphorylated STAT3 (pSTAT3), Pim-1, and bcl-2, while decreasing the expression of cleaved caspase-3 mdpi.com.

Transforming Growth Factor-beta (TGF-β) Signaling: Preliminary studies suggest that this compound may modulate the TGF-β signaling pathway, which is involved in a wide range of cellular processes, including growth, differentiation, and immune regulation.

Regulation of Apoptosis: this compound appears to play a role in regulating programmed cell death. It has been shown to influence the expression and activity of key apoptosis-related proteins such as the tumor suppressor p53, and the apoptotic executioner enzymes, caspases. For instance, it can lead to a lower expression of cleaved caspase-3, an active form of the enzyme that carries out apoptosis mdpi.com.

Further exploration into these and other potential molecular targets will provide a more comprehensive understanding of the mechanisms underlying the diverse physiological effects of this compound.

Advanced Mechanistic Studies in Complex Biological Systems

To translate the promising in vitro findings into potential therapeutic applications, future research must focus on advanced mechanistic studies within more complex biological systems, such as in vivo animal models and sophisticated co-culture systems. These studies are crucial for understanding the systemic effects and interactions of this compound in a whole organism.

Numerous studies have already demonstrated the beneficial effects of this compound supplementation in various animal models of disease:

Neurodegenerative Diseases: In a transgenic mouse model of Alzheimer's disease, dietary supplementation with carnosine was found to reduce the intraneuronal accumulation of amyloid-β in the hippocampus and rescue mitochondrial dysfunction plos.org. Another study using a rat model of Alzheimer's disease showed that carnosine administration reduced soluble amyloid-β levels and tau phosphorylation mdpi.com. In models of Parkinson's disease, carnosine has demonstrated protective effects by decreasing apoptosis and levels of mitochondria-derived reactive oxygen species mdpi.com.

Ischemic Stroke: A systematic review and meta-analysis of studies in animal models of ischemic stroke concluded that carnosine administration significantly reduced infarct volume, with a clear dose-response effect observed nih.gov.

Multiple Sclerosis: In a rodent model of multiple sclerosis (experimental autoimmune encephalomyelitis), while the disease itself led to muscle fiber atrophy and a switch towards a fast-twitch muscle phenotype, carnosine supplementation did not improve muscle function nih.gov. This highlights the need for further research to understand the specific contexts in which this compound is most effective.

These in vivo studies provide valuable insights into the potential therapeutic applications of this compound. Future research should aim to dissect the precise molecular mechanisms responsible for these observed effects in complex living systems. This includes investigating its impact on cell-cell communication, tissue-specific metabolism, and the interplay between different organ systems. The use of co-culture systems, which allow for the study of interactions between different cell types, will also be instrumental in elucidating the compound's mechanisms of action in a more physiologically relevant context.

Development of Aligned Preclinical Research Strategies

Key considerations for future preclinical research include:

Bioavailability and Pharmacokinetics: A major hurdle for the therapeutic use of this compound is its rapid hydrolysis in the blood by the enzyme carnosinase nih.gov. This significantly reduces its bioavailability. Future research should focus on comprehensive pharmacokinetic studies to understand how different administration routes and formulations affect its absorption, distribution, metabolism, and excretion nih.gov.

Development of Carnosine Analogs: To overcome the issue of poor bioavailability, researchers are actively developing carnosine analogs and derivatives that are more resistant to enzymatic degradation researchgate.net. These novel compounds may offer improved therapeutic efficacy. Preclinical strategies should include the systematic evaluation and comparison of these analogs to identify the most promising candidates for clinical development.

Coordination and Collaboration: Encouraging collaboration and data sharing among research groups can help to harmonize preclinical research efforts and accelerate the translation of findings from the laboratory to the clinic. A position paper has called for more "coordinated/aligned" preclinical studies to lay a solid foundation for future clinical trials nih.govresearchgate.netdoaj.org.

By addressing these challenges and adopting more aligned preclinical research strategies, the scientific community can more effectively evaluate the therapeutic potential of this compound and its derivatives, ultimately paving the way for their potential use in human health.

Data Table: Investigated Molecular Targets and Pathways of this compound

Molecular Target/PathwayObserved Effect of this compoundPotential Downstream Consequences
Glycine N-methyltransferase (GNMT)Direct BindingModulation of cellular methylation processes
Nrf2 PathwayActivationIncreased expression of antioxidant and detoxification genes
PI3K/AKT PathwayModulationRegulation of cell growth, survival, and metabolism
STAT3 Signaling PathwayInhibition of apoptosisIncreased cell survival
TGF-β SignalingModulationRegulation of cell growth, differentiation, and immunity
p53RegulationInfluence on apoptosis and cell cycle arrest
CaspasesInhibition of cleavageReduction in programmed cell death
Matrix Metalloproteinases (MMPs)InhibitionRegulation of extracellular matrix degradation

Table of Mentioned Compounds

Q & A

Q. What analytical techniques are most reliable for distinguishing beta-alanyl-histidine from structurally similar dipeptides (e.g., homocarnosine) in biological samples?

  • Methodological Answer : Use a combination of NMR spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} for structural elucidation) and HPLC-MS with ion-pairing reagents to resolve retention time differences. For quantification, validate methods against certified reference standards (e.g., L-histidine derivatives) .
  • Key Considerations : Ensure purity verification via elemental analysis and comparison with published spectral databases (e.g., NIST Chemistry WebBook) .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Follow strict protocols for peptide synthesis (solid-phase or solution-phase), including:
    • Purification : Use reverse-phase HPLC with UV detection (210–220 nm for peptide bonds).
    • Characterization : Provide 1H^{1}\text{H} NMR, FTIR, and high-resolution mass spectrometry (HRMS) data. For novel derivatives, include X-ray crystallography if feasible .
  • Data Validation : Cross-reference with literature values for melting points, optical rotation, and pKa measurements .

Q. What standardized protocols exist for assessing this compound’s antioxidant activity in vitro?

  • Methodological Answer : Employ ORAC (Oxygen Radical Absorbance Capacity) or DPPH (2,2-diphenyl-1-picrylhydrazyl) assays , ensuring:
    • Controls : Include Trolox or ascorbic acid as positive controls.
    • Buffer Conditions : Use pH 7.4 phosphate buffer to mimic physiological environments.
    • Statistical Validation : Perform triplicate measurements and report IC50_{50} values with confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported roles in metabolic regulation (e.g., glycolysis vs. oxidative phosphorylation)?

  • Methodological Answer : Design multi-omics studies integrating:
    • Metabolomics : LC-MS/MS profiling of ATP, NADH, and lactate levels in carnosine-treated cell lines.
    • Transcriptomics : RNA-seq to identify pathways (e.g., HIF-1α or AMPK) modulated by carnosine.
    • Validation : Use siRNA knockdown or CRISPR-edited models to confirm mechanistic targets .
  • Data Interpretation : Apply multivariate analysis (PCA or PLS-DA) to distinguish direct vs. indirect effects .

Q. What experimental designs are optimal for studying this compound’s interaction with metal ions (e.g., Zn2+^{2+}2+, Cu2+^{2+}2+) in aqueous systems?

  • Methodological Answer : Use potentiometric titrations coupled with 51V^{51}\text{V} NMR (for vanadate systems) or EXAFS (Extended X-ray Absorption Fine Structure) for metal coordination analysis.
    • Speciation Modeling : Software like LAKE can calculate formation constants (log β) and distribution diagrams for ternary/quaternary complexes .
    • pH Control : Maintain ionic strength (e.g., 0.150 M Na(Cl)) and monitor pH stability during titrations .

Q. How can researchers address the challenge of quantifying this compound’s in vivo bioavailability and tissue-specific uptake?

  • Methodological Answer : Utilize stable isotope labeling (e.g., 13C^{13}\text{C}-carnosine) with LC-MS/MS to track pharmacokinetics.
    • Tissue Sampling : Perform timed biopsies or use microdialysis probes in target tissues (e.g., skeletal muscle or brain).
    • Compartmental Modeling : Apply non-linear regression (e.g., WinNonlin) to estimate absorption rates and half-lives .

Q. What are the methodological pitfalls in studying this compound’s role in age-related diseases (e.g., osteoporosis or neurodegeneration)?

  • Methodological Answer :
    • Animal Models : Use aged rodents or transgenic models (e.g., APP/PS1 for Alzheimer’s) with carnosine supplementation.
    • Biomarkers : Measure bone density (DEXA scans) or amyloid-β levels via ELISA, ensuring cross-validation with histopathology .
    • Confounding Factors : Control for diet, genetic background, and co-administered drugs .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze conflicting data on this compound’s pH-buffering capacity vs. direct antioxidant effects?

  • Methodological Answer : Apply meta-analysis tools (e.g., RevMan or MetaLab) to aggregate data from heterogeneous studies.
    • Subgroup Analysis : Stratify by experimental conditions (e.g., in vitro vs. in vivo, pH ranges).
    • Bias Assessment : Use funnel plots or Egger’s test to detect publication bias .

Q. What strategies mitigate variability in carnosine quantification across different biofluids (e.g., plasma vs. cerebrospinal fluid)?

  • Methodological Answer :
    • Pre-analytical Controls : Standardize sample collection (e.g., EDTA plasma, immediate freezing).
    • Internal Standards : Use deuterated carnosine (d4_4-carnosine) to correct for matrix effects in LC-MS .

Ethical and Reproducibility Guidelines

  • Experimental Replication : Adhere to ARRIVE 2.0 guidelines for animal studies and MIAME standards for omics data .
  • Data Sharing : Deposit raw NMR spectra, chromatograms, and code in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.